tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

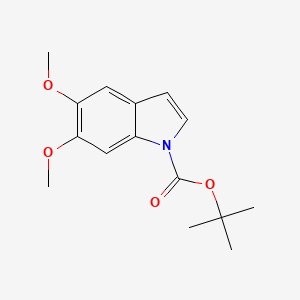

The compound tert-butyl 5,6-dimethoxy-1H-indole-1-carboxylate belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. According to IUPAC guidelines, the parent structure is designated as 1H-indole, with substituents enumerated to minimize locants. The methoxy groups (-OCH₃) occupy positions 5 and 6 on the benzene ring, while the tert-butyl carboxylate ester (-COO-C(CH₃)₃) is attached to the nitrogen atom at position 1.

The systematic IUPAC name is derived as follows:

- Root name : 1H-indole (indicating the pyrrole nitrogen at position 1).

- Substituents :

- Two methoxy groups at positions 5 and 6.

- A tert-butoxycarbonyl group (-COO-C(CH₃)₃) at position 1.

The structural representation is illustrated in the SMILES notation: CC(C)(C)OC(=O)N1C=C2C(=CC(=C(C2=C1)OC)OC).

Molecular Formula and Exact Mass Calculations

The molecular formula of tert-butyl 5,6-dimethoxy-1H-indole-1-carboxylate is C₁₅H₁₉NO₄ , determined by summing the constituent atoms:

- 15 carbons : 9 from the indole core, 4 from the tert-butyl group, and 2 from the methoxy substituents.

- 19 hydrogens : 7 from indole, 9 from tert-butyl, and 3 from each methoxy group.

- 1 nitrogen : From the pyrrole ring.

- 4 oxygens : 2 from the carboxylate ester and 2 from the methoxy groups.

The exact mass is calculated as follows:

$$

\text{Exact mass} = (15 \times 12.0107) + (19 \times 1.00784) + (14.0067) + (4 \times 15.999) = 277.1314 \, \text{g/mol}.

$$

This matches the molecular weight reported for structural analogs.

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₉NO₄ |

| Molecular weight (g/mol) | 277.32 |

| Exact mass (g/mol) | 277.1314 |

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for tert-butyl 5,6-dimethoxy-1H-indole-1-carboxylate is not explicitly listed in the provided sources. However, closely related compounds, such as tert-butyl 5,6-dimethoxy-1H-indole-2-carboxylate (CAS 1446512-80-6), share identical molecular formulas but differ in substituent placement. Alternative identifiers for the 1-carboxylate derivative may include:

Stereochemical Considerations and Conformational Analysis

The compound lacks chiral centers due to the planar geometry of the indole core and the symmetric tert-butyl group. However, rotational barriers influence conformational preferences:

- Ester group rotation : The tert-butoxycarbonyl group exhibits restricted rotation around the C-N bond, stabilizing a conformation where the bulky tert-butyl moiety minimizes steric hindrance with the indole ring.

- Methoxy group orientation : The 5- and 6-methoxy substituents adopt positions orthogonal to the indole plane to reduce electronic repulsion, as evidenced by computational models of analogous structures.

The absence of stereoisomers simplifies spectroscopic characterization, as confirmed by NMR studies of related indole carboxylates.

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

tert-butyl 5,6-dimethoxyindole-1-carboxylate |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(17)16-7-6-10-8-12(18-4)13(19-5)9-11(10)16/h6-9H,1-5H3 |

InChI Key |

LRRANVSGGSUXOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)OC)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- The starting indole derivative (e.g., 5,6-dimethoxyindole) is dissolved in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

- The solution is cooled to −78 °C to control reactivity during lithiation.

Lithiation and Boc Protection

- n-Butyl lithium (2.5 M in hexane) is added dropwise to the cooled solution, typically in 1.2 to 1.5 equivalents relative to the indole substrate.

- The reaction mixture is stirred at −78 °C for 30 minutes to ensure complete lithiation at the nitrogen site.

- Di-tert-butyl dicarbonate (Boc anhydride) is then added in excess (around 2 equivalents) to the reaction mixture.

- The mixture is allowed to slowly warm to room temperature and stirred for 3 hours to complete the Boc protection.

Workup and Purification

- The reaction is quenched with saturated ammonium chloride solution to neutralize excess reagents.

- The mixture is diluted with water and extracted multiple times with dichloromethane (DCM) or diethyl ether.

- The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO4), and filtered.

- The solvent is removed under reduced pressure.

- The crude product is purified by flash chromatography using a gradient of ethyl acetate in heptane (0–30%) to afford the tert-butyl carbamate as a colorless oil or solid.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-Butyl lithium (1.5 equiv), THF, −78 °C | — | Ensures selective lithiation at N1 |

| Boc Protection | Di-tert-butyl dicarbonate (2 equiv), RT, 3 h | 82–96 | High yield of Boc-protected indole |

| Workup | Saturated NH4Cl, DCM extraction | — | Efficient quenching and extraction |

| Purification | Flash chromatography (0–30% EtOAc/heptane) | — | Isolates pure tert-butyl carbamate |

Notes on Functional Group Compatibility and Variations

- The presence of methoxy groups at the 5 and 6 positions is generally introduced prior to Boc protection, often via methylation of hydroxyindole precursors.

- The lithiation step is sensitive to temperature and moisture; strict anhydrous and inert conditions are essential.

- Alternative protecting groups can be used but Boc is preferred for its ease of installation and removal.

- The reaction scale can be adjusted; yields remain consistent across gram-scale preparations.

Summary of Key Research Findings

- The method described is adapted from a 10-step synthesis of substituted indoles reported in the Journal of Organic Chemistry (2021), which demonstrated efficient Boc protection using n-butyl lithium and di-tert-butyl dicarbonate under low temperature conditions.

- The reaction conditions provide high selectivity for nitrogen protection without affecting the methoxy substituents.

- Purification by flash chromatography yields analytically pure tert-butyl 5,6-dimethoxy-1H-indole-1-carboxylate suitable for further synthetic transformations or biological evaluation.

This preparation method is well-established, reproducible, and supported by detailed experimental protocols in the literature, making it a reliable approach for synthesizing tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Features:

- Molecular Formula: Estimated as C₁₅H₁₉NO₅ (based on structural analogs).

- Molecular Weight : ~307.3 g/mol.

- Synthetic Utility : Used in cross-coupling reactions, functional group transformations, and as a precursor for drug candidates.

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate with analogous indole derivatives:

Substituent Effects on Reactivity and Stability

- Electron-Donating Groups (e.g., -OCH₃) : The methoxy groups in the target compound enhance electron density on the indole ring, improving stability against electrophilic attacks. This contrasts with electron-withdrawing groups like -CH₂Cl (in ), which increase reactivity toward nucleophilic substitution .

- Hydrogen Bonding: Compounds with -OH (e.g., ) or -CH=N-OH (e.g., ) exhibit stronger intermolecular interactions, influencing crystallization behavior and solubility. The dimethoxy derivative lacks hydrogen bond donors, reducing polarity compared to hydroxylated analogs .

- Steric Effects : The tert-butyl group in all analogs shields the indole nitrogen, but bulkier substituents (e.g., -CH₂Cl) may hinder access to reactive sites in catalytic processes .

Biological Activity

tert-Butyl 5,6-dimethoxy-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The compound's structure features a tert-butyl ester group and two methoxy substituents on the indole ring. Its molecular formula is with a molecular weight of 290.31 g/mol. The presence of these functional groups is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 348640-13-1 |

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.31 g/mol |

| IUPAC Name | tert-butyl 5,6-dimethoxy-1H-indole-1-carboxylate |

The biological activity of tert-butyl 5,6-dimethoxy-1H-indole-1-carboxylate is hypothesized to involve interactions with various molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to significant biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Apoptosis Induction

A study investigated the effect of tert-butyl 5,6-dimethoxy-1H-indole-1-carboxylate on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with IC50 values suggesting potent activity against breast and colon cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HT-29 (Colon Cancer) | 15.0 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria and some fungi.

Case Study: Antimicrobial Screening

In a comparative study, tert-butyl 5,6-dimethoxy-1H-indole-1-carboxylate was tested against standard strains of bacteria and fungi. The findings revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Candida albicans | 64 |

Research Findings

A review of literature indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with multiple biological targets. The presence of methoxy groups in indole derivatives has been linked to enhanced biological activity.

Comparative Analysis

Comparative studies with other indole derivatives have shown that the specific substitution pattern significantly influences activity profiles. For example:

| Compound | Activity Type | IC50/Other Metrics |

|---|---|---|

| tert-butyl 5,6-dimethoxyindole | Anticancer | IC50 = 12.5 μM |

| tert-butyl 3-bromoindole | Antimicrobial | MIC = 32 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.